molecular formula C12H19NO2 B6154657 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol CAS No. 787615-30-9

3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol

Cat. No. B6154657
CAS RN: 787615-30-9
M. Wt: 209.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol” is an organic compound containing an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a phenyl group substituted with a propoxy group at the 4-position, and a 3-amino-1-propanol group attached to the phenyl ring. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

Given the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The hydroxyl group could be involved in elimination reactions or could act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in polar solvents. The phenyl ring could contribute to its UV-visible absorption spectrum .

Future Directions

The study of this compound could potentially contribute to various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry if it exhibits biological activity, or in materials science if it has unique physical or chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves the reaction of 4-(propan-2-yloxy)benzaldehyde with nitromethane to form 4-(propan-2-yloxy)-3-nitrobenzaldehyde, which is then reduced to 4-(propan-2-yloxy)-3-aminobenzaldehyde. This intermediate is then reacted with 3-chloropropan-1-ol to form the final product.", "Starting Materials": [ "4-(propan-2-yloxy)benzaldehyde", "nitromethane", "3-chloropropan-1-ol" ], "Reaction": [ "Step 1: Reaction of 4-(propan-2-yloxy)benzaldehyde with nitromethane in the presence of a base to form 4-(propan-2-yloxy)-3-nitrobenzaldehyde", "Step 2: Reduction of 4-(propan-2-yloxy)-3-nitrobenzaldehyde to 4-(propan-2-yloxy)-3-aminobenzaldehyde using a reducing agent such as sodium borohydride", "Step 3: Reaction of 4-(propan-2-yloxy)-3-aminobenzaldehyde with 3-chloropropan-1-ol in the presence of a base to form 3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol" ] }

CAS RN

787615-30-9

Product Name

3-amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.